molecular formula C29H31FN4O3 B1683499 N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide

N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide

Cat. No.: B1683499
M. Wt: 502.6 g/mol
InChI Key: LHTPHICFHRATTG-RUZDIDTESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

YM-355179 is synthesized through a multi-step process involving the following key steps:

Industrial Production Methods

The industrial production of YM-355179 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

YM-355179 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .

Scientific Research Applications

YM-355179 has several scientific research applications, including:

    Chemistry: It is used as a tool compound to study the structure-activity relationship of CCR3 antagonists.

    Biology: The compound is used to investigate the role of CCR3 in eosinophil chemotaxis and activation.

    Medicine: YM-355179 is explored for its potential therapeutic applications in treating allergic inflammatory diseases such as asthma and rhinitis.

    Industry: The compound is used in the development of new drugs targeting CCR3

Mechanism of Action

YM-355179 exerts its effects by selectively binding to CC chemokine receptor 3 (CCR3) and inhibiting the binding of its ligands, such as CC chemokine ligand 11 (CCL11) and CC chemokine ligand 5 (CCL5). This inhibition prevents the activation and chemotaxis of eosinophils and other CCR3-expressing cells, thereby reducing allergic inflammation .

Properties

Molecular Formula

C29H31FN4O3

Molecular Weight

502.6 g/mol

IUPAC Name

N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide

InChI

InChI=1S/C29H31FN4O3/c1-19-12-26(35)28(31-16-19)29(37)34-10-6-20(7-11-34)14-27(36)32-25-8-9-33(18-25)17-21-2-3-23-15-24(30)5-4-22(23)13-21/h2-5,12-16,25,35H,6-11,17-18H2,1H3,(H,32,36)/t25-/m1/s1

InChI Key

LHTPHICFHRATTG-RUZDIDTESA-N

SMILES

CC1=CC(=C(N=C1)C(=O)N2CCC(=CC(=O)NC3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2)O

Isomeric SMILES

CC1=CC(=C(N=C1)C(=O)N2CCC(=CC(=O)N[C@@H]3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2)O

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)N2CCC(=CC(=O)NC3CCN(C3)CC4=CC5=C(C=C4)C=C(C=C5)F)CC2)O

Appearance

White to off-white solid powder.

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-((3R)-1-((6-fluoro-2-naphthyl)methyl)pyrrolidin-3-yl)-2-(1-((5-hydroxy-3-methylpyridin-2-yl)carbonyl)piperidin-4-ylidene)-acetamide hemifumarate
YM-355179

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide
Reactant of Route 3
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide
Reactant of Route 5
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide
Reactant of Route 6
N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-hydroxy-5-methylpyridine-2-carbonyl)piperidin-4-ylidene]acetamide

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